N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE
Description
N-Cyclohexyl-2H-1,3-benzodioxole-5-carbothioamide is a synthetic organic compound characterized by a benzodioxole core fused with a carbothioamide group and a cyclohexyl substituent. The cyclohexyl group introduces steric bulk, which may influence solubility, stability, and binding interactions in biological or material science applications.
Properties
IUPAC Name |
N-cyclohexyl-1,3-benzodioxole-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c18-14(15-11-4-2-1-3-5-11)10-6-7-12-13(8-10)17-9-16-12/h6-8,11H,1-5,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQCQOPOPPTVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE typically involves the reaction of 1,3-benzodioxole-5-carbothioamide with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural comparisons can be inferred from related compounds listed in the CAS registry () and computational tools like SHELX (), which is widely used for crystallographic analysis of small molecules. Below is a hypothetical comparison based on structural analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Properties : The thioamide group in the target compound may confer stronger metal-binding affinity compared to amide-containing analogs like benzodiazepines, which prioritize hydrogen bonding for biological activity .
Heterocyclic Diversity : Unlike benzodiazepines or triazolobenzodiazepines, the benzodioxole core lacks nitrogen atoms, limiting its participation in π-π stacking interactions critical for CNS drug activity .
Research Findings and Limitations
No direct studies on this compound are cited in the provided evidence. However, SHELX-based crystallographic analyses () could elucidate its molecular geometry, bond lengths, and packing behavior, which are critical for understanding its reactivity. For example:
- Hypothetical Stability : The rigid benzodioxole core may resist torsional strain, favoring crystalline phases amenable to SHELXL refinement .
- Synthetic Challenges : Introducing a thioamide group might require specialized reagents (e.g., Lawesson’s reagent), unlike the amidation routes common for benzodiazepines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
